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Compound of Interest

Compound Name: WS3

Cat. No.: B15559451 Get Quote

A Note on Nomenclature: While the inquiry specified "WS₃" (Tungsten Trisulfide), the

overwhelming body of scientific literature on semiconductor applications focuses on WS₂

(Tungsten Disulfide). WS₂ is a prominent member of the transition metal dichalcogenide (TMD)

family of materials, renowned for its excellent electronic and optoelectronic properties.[1][2][3]

This document will detail the applications of WS₂ in semiconductor devices, as it is the

scientifically relevant material for this context.

Tungsten disulfide (WS₂) is a layered two-dimensional material that has garnered significant

interest in the field of semiconductor devices due to its unique properties.[2][3] In its bulk form,

WS₂ has an indirect bandgap of approximately 1.3-1.4 eV, but it transitions to a direct bandgap

of about 2.0-2.1 eV when thinned down to a single monolayer.[4][5][6] This layer-dependent

tunability of its electronic structure, combined with high carrier mobility, strong light-matter

interactions, and excellent mechanical flexibility, makes WS₂ a promising candidate for a new

generation of electronic and optoelectronic devices.[1][2][7]

Applications Overview
WS₂ is being explored for a variety of semiconductor applications, including:

Field-Effect Transistors (FETs): As a channel material in ultra-thin transistors.[8][9][10]

Photodetectors: For detecting light across a broad spectral range.[11][12][13]

Gas Sensors: For the detection of various gases with high sensitivity.[14][15][16]
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Light-Emitting Diodes (LEDs): Leveraging its direct bandgap in monolayer form for efficient

light emission.[1]

Quantitative Data Presentation
The performance of WS₂-based semiconductor devices can vary significantly based on the

fabrication method, device architecture, and operating conditions. The following tables

summarize key performance metrics reported in the literature.

Table 1: Performance of WS₂-Based Field-Effect Transistors (FETs)
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Parameter Value Device Details Reference

Electron Mobility
185 cm²/Vs (Room

Temp)

Single-layer WS₂ FET

sandwiched between

CVD-grown h-BN

films.

[5]

214 cm²/Vs (Room

Temp)

Single-layer WS₂ FET

sandwiched between

CVD-grown h-BN

films.

[5]

486 cm²/Vs (5 K)

Single-layer WS₂ FET

sandwiched between

CVD-grown h-BN

films.

[5]

33 cm²/Vs Monolayer WS₂ FETs. [17]

On/Off Current Ratio ~10⁷

Single-layer WS₂ FET

sandwiched between

CVD-grown h-BN

films.

[5]

~10⁶
Single-layer WS₂

transistor.
[9]

10⁸
Bilayer WS₂ MOSFET

with Pd contacts.
[18]

On-State Current
635 µA/µm (Vds = 1

V)

Bilayer WS₂ short-

channel (18 nm)

transistor.

[10]

346 µA/µm (Vds = 1

V)

Bilayer WS₂ short-

channel (80 nm)

transistor.

[10]

280 µA/µm
Bilayer WS₂ MOSFET

with Pd contacts.
[18]
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Contact Resistance 0.38 kΩ·µm

Bilayer WS₂ short-

channel (18 nm)

transistor with Ni/Au

contacts.

[10]

Table 2: Performance of WS₂-Based Photodetectors

Parameter Value Device Details Reference

Responsivity 224 mA/W

2D WS₂/Si

heterojunction

photodetector.

[19]

144 mA/W

Flexible WS₂

photodetector on

polycarbonate.

[12]

~270 mA/W
Paper-based WS₂

photodetector.
[13]

Detectivity 1.5 x 10¹² Jones

2D WS₂/Si

heterojunction

photodetector.

[19]

10⁸ Jones

Flexible WS₂

photodetector on

polycarbonate.

[12]

Response Time ~70 µs

Flexible WS₂

photodetector on

polycarbonate.

[12]

16/29 µs

2D WS₂/Si

heterojunction

photodetector.

[19]

Table 3: Performance of WS₂-Based Gas Sensors
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Analyte Concentration Response
Operating
Temperature

Reference

NO₂ 1 ppm High sensitivity
Room

Temperature
[14]

14 ppm - - [15][16]

NH₃ 100 ppm -

Room

Temperature / 50

°C

[14]

100, 230, 760

ppm
- - [15][16]

CH₄ 500 ppm -

Room

Temperature / 50

°C

[14]

CO 500 ppm -

Room

Temperature / 50

°C

[14]

Experimental Protocols
Protocol 1: Fabrication of a Back-Gated WS₂ Field-Effect
Transistor (FET)
This protocol describes a typical fabrication process for a back-gated WS₂ FET using

mechanical exfoliation and standard lithography techniques.

Materials and Equipment:

High-purity bulk WS₂ crystal

n++ doped Si wafer with a 270-300 nm thermally grown SiO₂ layer

Scotch tape

Optical microscope
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Electron-beam lithography (EBL) system

Thermal evaporator

Semiconductor parameter analyzer

Procedure:

Substrate Preparation: Clean the Si/SiO₂ substrate using a standard cleaning procedure

(e.g., sonication in acetone, isopropanol, and deionized water).

Mechanical Exfoliation:

Press a piece of scotch tape onto the bulk WS₂ crystal to peel off a thin layer.

Repeatedly fold and peel the tape to further thin the WS₂ layers.

Gently press the tape with the thin WS₂ flakes onto the cleaned Si/SiO₂ substrate.

Slowly peel off the tape, leaving behind WS₂ flakes of varying thicknesses on the

substrate.

Flake Identification:

Use an optical microscope to identify monolayer or few-layer WS₂ flakes based on their

optical contrast.

Confirm the thickness using Atomic Force Microscopy (AFM) and Raman spectroscopy.[9]

[20]

Device Patterning:

Spin-coat the substrate with a layer of electron-beam resist (e.g., PMMA).

Use EBL to define the source and drain electrode patterns on the selected WS₂ flake.

Metal Deposition:

Deposit metal contacts (e.g., 60 nm Al / 40 nm Au or Cr/Au) using a thermal evaporator.[5]
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Lift-off:

Immerse the substrate in a suitable solvent (e.g., acetone) to lift off the resist, leaving

behind the metal electrodes in contact with the WS₂ flake.

Annealing:

Anneal the device in a controlled environment (e.g., Ar/H₂ gas flow at 200 °C) to improve

contact quality and remove residues.[5]

Characterization:

Perform electrical measurements using a semiconductor parameter analyzer in a vacuum

probe station. The heavily doped Si substrate acts as the back gate.

Protocol 2: Synthesis of WS₂ Films by Chemical Vapor
Deposition (CVD)
This protocol outlines a two-step CVD process for synthesizing large-area, uniform WS₂ films.

[21]

Materials and Equipment:

Silicon substrate with a 300 nm SiO₂ layer

Magnetron sputtering system

Tungsten (W) target

Tube furnace with a quartz tube

Sulfur (S) powder

High-purity Argon (Ar) gas

Procedure:

Tungsten Film Deposition:
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Deposit a thin film of tungsten onto the SiO₂/Si substrate using magnetron sputtering. The

thickness of the W film will influence the final WS₂ film thickness.

Sulfurization:

Place the W-coated substrate in the center of the quartz tube in the tube furnace.

Place a crucible containing sulfur powder upstream from the substrate.

Purge the tube with Ar gas to remove any oxygen.

Heat the furnace to the desired reaction temperature (e.g., 800-1000 °C) while maintaining

a constant Ar flow.[22]

Simultaneously heat the sulfur powder to a temperature sufficient to generate sulfur vapor.

The sulfur vapor reacts with the tungsten film to form WS₂.

After the desired growth time, cool the furnace down to room temperature.

Characterization:

The synthesized WS₂ film can be characterized using optical microscopy, Raman

spectroscopy, photoluminescence (PL) spectroscopy, and AFM to confirm its quality,

thickness, and uniformity.[20][21]

Visualizations
Diagram 1: Experimental Workflow for WS₂ FET
Fabrication
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Workflow for WS₂ FET Fabrication

Material Preparation

Device Fabrication

Characterization

Si/SiO₂ Substrate

Mechanical Exfoliation

Bulk WS₂ Crystal

Flake Identification (Microscopy, AFM, Raman)

E-beam Lithography (Patterning)

Metal Deposition (Source/Drain)

Lift-off

Annealing

Electrical Measurement

Click to download full resolution via product page

Caption: A flowchart illustrating the key steps in fabricating a WS₂-based field-effect transistor.
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Diagram 2: Structure of a Back-Gated WS₂ FET

Schematic of a Back-Gated WS₂ FET

Source (Au/Al)

Monolayer WS₂

Drain (Au/Al)

SiO₂ (Dielectric) n++ Si (Back Gate)

CVD Synthesis of WS₂ Film

Tube Furnace
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W-coated Si/SiO₂ Substrate

Sulfur Vapor

Outlet

Ar Gas Inlet

Carrier Gas

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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